Tyrosinase Inhibition vs. Arbutin
In a direct comparative enzyme inhibition assay, ethyl coumarate (p-CAEE) demonstrated a half-maximal inhibitory concentration (IC50) of 4.89 μg/mL against tyrosinase, which represents a 10.5-fold increase in potency compared to arbutin (IC50 = 51.54 μg/mL), a widely used reference compound in cosmetic depigmentation research [1]. The inhibition mechanism was characterized as noncompetitive with a Ki of 1.83 μg/mL and a Km of 0.52 mM, indicating binding to a site distinct from the substrate-binding pocket, which alters enzyme conformation and reduces L-tyrosine affinity .
| Evidence Dimension | Tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.89 μg/mL (p-CAEE) |
| Comparator Or Baseline | Arbutin (IC50 = 51.54 μg/mL) |
| Quantified Difference | 10.5-fold greater potency |
| Conditions | Mushroom tyrosinase assay; spectrophotometric detection of dopachrome formation |
Why This Matters
This quantitative superiority over arbutin positions ethyl coumarate as a higher-efficiency alternative for mechanistic studies of melanogenesis and for screening novel tyrosinase inhibitors in cosmetic or dermatological research.
- [1] Li L, Cai Y, Sun X, et al. Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen. Food Sci Nutr. 2021;9(1):267-275. View Source
